

# Application Notes & Protocols: Investigating the Anticonvulsant Activity of 1,3,4-Thiadiazole Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

**Cat. No.:** B1606845

[Get Quote](#)

## I. Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.<sup>[1][2]</sup> Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are resistant to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.<sup>[3][4]</sup> In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is recognized as a "privileged scaffold." This five-membered heterocycle is a cornerstone in the structure of various biologically active compounds, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and notably, anticonvulsant activities.<sup>[1][5][6][7]</sup>

The established presence of this moiety in marketed drugs like the carbonic anhydrase inhibitor Acetazolamide, which is used to treat certain types of seizures, provides a strong rationale for its exploration in modern anticonvulsant drug discovery.<sup>[5][8]</sup> This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the core principles, validated protocols, and critical insights necessary for the synthesis, characterization, and preclinical evaluation of novel 1,3,4-thiadiazole derivatives as potential anticonvulsant agents.

## II. Mechanistic Insights & Pharmacophore Model

A deep understanding of the mechanism of action is crucial for rational drug design. The anticonvulsant effect of 1,3,4-thiadiazole derivatives is primarily attributed to their interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain.

### Primary Mechanism: Positive Allosteric Modulation of GABA-A Receptors

The leading hypothesis is that these compounds enhance GABAergic inhibition.<sup>[1][8]</sup> Epilepsy is often associated with an imbalance between excitatory and inhibitory neurotransmission. By potentiating the effect of GABA at the GABA-A receptor, 1,3,4-thiadiazole derivatives facilitate the influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thereby suppressing seizure propagation.<sup>[1][8]</sup>

### Pharmacophoric Requirements for Activity

Structure-activity relationship (SAR) studies have identified several key features essential for the anticonvulsant activity of this class of compounds<sup>[7][8]</sup>:

- Hydrophobic Aryl Ring (A): A lipophilic aromatic or heteroaromatic ring, which is crucial for binding to hydrophobic pockets within the receptor.
- Hydrogen Bonding Domain (HBD): One or more groups capable of forming hydrogen bonds, which help anchor the molecule in the binding site. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.
- Electron Donor Group (D): An electron-rich feature that contributes to the electronic profile necessary for receptor interaction.
- Distal Hydrophobic Site (C): An additional hydrophobic region that can further enhance binding affinity and potency.

Proposed mechanism of 1,3,4-thiadiazole anticonvulsant activity.

## III. General Synthesis and Characterization Workflow

The synthesis of a diverse library of 1,3,4-thiadiazole derivatives is the foundational step in the discovery process. While numerous specific synthetic routes exist, a common and versatile approach involves the cyclization of thiosemicarbazide precursors.

General workflow for synthesis and characterization.

Characterization Rationale: Structural confirmation of the synthesized compounds is non-negotiable for data integrity. A combination of spectroscopic techniques is employed:

- FT-IR Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C-S) and confirm the formation of the heterocyclic ring.[8][9]
- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides detailed information about the chemical environment of protons and carbons, respectively, allowing for unambiguous structural elucidation of the final products.[9][10][11][12]
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[1]

## IV. Preclinical Evaluation: In Vivo Screening Protocols

Animal models are indispensable for evaluating the anticonvulsant potential and safety profile of new chemical entities.[2][13] The following protocols for acute seizure models are widely accepted and have high predictive validity for clinical efficacy.[14]

Workflow for In Vivo Anticonvulsant Screening

[Click to download full resolution via product page](#)

Standard workflow for preclinical anticonvulsant evaluation.

## Protocol 1: Maximal Electroshock (MES) Seizure Test

**Principle:** The MES test is a model for generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizure discharge through neural circuits.[\[15\]](#)[\[16\]](#) Efficacy in this model often correlates with the ability to block voltage-gated sodium channels.[\[17\]](#)

- **Apparatus:** An electroconvulsive shock generator with corneal electrodes.
- **Animals:** Male mice (e.g., ICR-CD-1, 20-30 g) or rats (e.g., Sprague-Dawley, 100-150 g).[\[16\]](#) [\[18\]](#)
- **Procedure:**
  - **Acclimation:** Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[\[18\]](#)[\[19\]](#)
  - **Drug Administration:** Administer the test compound or vehicle (e.g., 0.9% saline with Tween 80) intraperitoneally (i.p.) or orally (p.o.). Test at the predetermined time of peak effect (typically 30-60 minutes for i.p. administration).[\[19\]](#)
  - **Anesthesia:** Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal to minimize discomfort.[\[16\]](#)
  - **Electrode Placement:** Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
  - **Stimulation:** Deliver a high-frequency electrical stimulus.[\[19\]](#)
    - **Mice:** 50 mA, 60 Hz for 0.2 seconds.[\[16\]](#)
    - **Rats:** 150 mA, 60 Hz for 0.2 seconds.[\[16\]](#)
  - **Observation:** Immediately after stimulation, observe the animal for the characteristic seizure pattern: a tonic phase with flexion followed by extension of the hindlimbs, and then a clonic phase.

- Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[16][18]
- Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

## Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Principle: The scPTZ test is a model for absence and myoclonic seizures. It identifies compounds that can raise the seizure threshold.[14][15] Efficacy in this model is often associated with activity at T-type calcium channels or enhancement of GABAergic transmission.

- Apparatus: Standard animal observation chambers, syringes.
- Animals: Male mice (20-30 g).
- Reagent: Pentylenetetrazole (PTZ) dissolved in 0.9% saline. The solution should be prepared fresh on the day of the experiment.[20][21]
- Procedure:
  - Acclimation & Drug Administration: Follow the same procedure as in the MES test.
  - PTZ Injection: At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) via a subcutaneous injection in the loose skin of the neck.[13][22]
  - Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30 minutes.[21]
  - Seizure Scoring: Score the seizure severity using a standardized scale. A common scale is:
    - Score 0: No response.

- Score 1: Ear and facial twitching.
- Score 2: Myoclonic jerks, head nodding.
- Score 3: Forelimb clonus.
- Score 4: Clonic seizures with rearing and falling.
- Score 5: Generalized tonic-clonic seizure with loss of posture.
- Score 6: Death.[\[21\]](#)

- Endpoint: Protection is defined as the absence of a generalized clonic seizure (i.e., a score less than 4 or 5, depending on the lab's criteria) within the 30-minute observation period.
- Data Analysis: Calculate the ED50 as described for the MES test.

## Protocol 3: Rotarod Test for Neurotoxicity

Principle: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity). This is crucial for establishing a therapeutic window.[\[23\]](#)[\[24\]](#)

- Apparatus: A rotarod apparatus (a rotating rod).
- Animals: Male mice (20-30 g).
- Procedure:
  - Training: Prior to the test day, train the animals to stay on the rotating rod (e.g., at 10 rpm) for at least 1-2 minutes over 2-3 trials.[\[19\]](#)
  - Drug Administration: On the test day, administer the test compound or vehicle to different groups of animals.
  - Testing: At the time of peak effect, place each animal on the rotarod, which is rotating at a challenging speed (e.g., 20-30 rpm).

- Observation: Record the time each animal remains on the rod, up to a pre-defined cut-off time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod.
- Endpoint: Motor impairment is indicated by the inability of the animal to remain on the rod for the cut-off time.
- Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated. The Protective Index (PI) is then determined as the ratio of TD50 to ED50 ( $PI = TD50 / ED50$ ). A higher PI indicates a wider and safer therapeutic window.[\[19\]](#)[\[25\]](#)

## V. Data Summary & Structure-Activity Relationships (SAR)

The systematic evaluation of synthesized compounds allows for the elucidation of SAR, guiding the design of more potent and less toxic analogues. Below is a summary table of representative data for hypothetical 1,3,4-thiadiazole derivatives.

| Compound ID          | R1 Substituent | R2 Substituent     | MES ED <sub>50</sub> (mg/kg) | scPTZ ED <sub>50</sub> (mg/kg) | Rotarod TD <sub>50</sub> (mg/kg) | Protective Index (PI) (MES) |
|----------------------|----------------|--------------------|------------------------------|--------------------------------|----------------------------------|-----------------------------|
| STD-1<br>(Phenytoin) | -              | -                  | 9.5                          | >300                           | 68                               | 7.2                         |
| STD-2<br>(Valproate) | -              | -                  | 272                          | 126.8                          | >400                             | >1.5                        |
| TH-01                | H              | Phenyl             | 45.2                         | 88.1                           | >300                             | >6.6                        |
| TH-02                | H              | 4-Chlorophenyl     | 28.5                         | 55.4                           | >300                             | >10.5                       |
| TH-03                | H              | 2,4-Dichlorophenyl | 19.8                         | 41.2                           | 150                              | 7.6                         |
| TH-04                | H              | 4-Methoxyphenyl    | 35.1                         | 70.3                           | >300                             | >8.5                        |
| TH-05                | Methyl         | 4-Chlorophenyl     | 32.0                         | 61.5                           | 250                              | 7.8                         |

Note: Data is illustrative and compiled based on trends observed in the literature. Actual values will vary.[\[8\]](#)[\[15\]](#)

#### Key SAR Insights:

- Aromatic Substitution:** The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring at the C5 position generally enhances anticonvulsant activity (compare TH-01 vs. TH-02 and TH-03).[\[8\]](#) This suggests that modulation of the electronic properties of the aryl ring is critical for potent receptor interaction.
- Lipophilicity:** Increased lipophilicity, often achieved by adding halogen atoms, can improve blood-brain barrier penetration and, consequently, potency. However, excessive lipophilicity

can also lead to increased neurotoxicity, as seen with the dichlorophenyl substitution in TH-03.[1][8]

- Substitution at C2: The nature of the substituent at the C2 position also influences activity. Small alkyl groups (TH-05) may be well-tolerated, but larger or more complex groups can either enhance or diminish activity depending on their interaction with the receptor.

## VI. Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold remains a highly promising platform for the development of novel anticonvulsant agents.[8][26] Its synthetic accessibility, favorable pharmacophoric features, and proven efficacy in robust preclinical models underscore its therapeutic potential. The protocols and insights provided in this guide offer a validated framework for the systematic discovery and evaluation of new derivatives.

Future research should focus on:

- Lead Optimization: Fine-tuning the structure of highly potent compounds (e.g., those with a high Protective Index) to further improve efficacy and reduce toxicity.
- Mechanism Elucidation: Moving beyond acute models to investigate the efficacy of lead compounds in chronic models of epilepsy, such as the kindling model, which better mimics the human condition of pharmacoresistant epilepsy.[14][22][27]
- Target Deconvolution: Employing advanced techniques to confirm the molecular targets (e.g., specific GABA-A receptor subunits, ion channels) to better understand the precise mechanism of action.

By integrating rational design, robust synthesis, and rigorous preclinical testing, the scientific community can continue to unlock the potential of 1,3,4-thiadiazole chemistry to deliver the next generation of antiepileptic therapies.

## VII. References

- Verma, A., Khatoon, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. *Frontiers in Chemistry*. Available at: --INVALID-LINK--

- Verma, A., Khatoon, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. National Institutes of Health (NIH). Available at: --INVALID-LINK--
- Siddiqui, N., et al. (2015). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy. Available at: --INVALID-LINK--
- Shafiq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. Available at: --INVALID-LINK--
- Chapleo, C. B., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed. Available at: --INVALID-LINK--
- Shafiq, S., et al. (n.d.). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmacy. Available at: --INVALID-LINK--
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem. Available at: --INVALID-LINK--
- Castaneda, G., et al. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. Available at: --INVALID-LINK--
- BenchChem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice. BenchChem. Available at: --INVALID-LINK--
- Löscher, W. (2016). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: --INVALID-LINK--
- Siddiqui, N., et al. (2015). 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. Semantic Scholar. Available at: --INVALID-LINK--
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: --INVALID-LINK--

- MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available at: --INVALID-LINK--
- Kharb, R., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central (PMC). Available at: --INVALID-LINK--
- White, H. S., & Barker-Haliski, M. L. (2016). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central (PMC). Available at: --INVALID-LINK--
- Dhir, A. (2012). Pentylenetetrazol (PTZ) Kindling Model of Epilepsy. Sci-Hub. Available at: --INVALID-LINK--
- ResearchGate. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. Available at: --INVALID-LINK--
- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. PubMed. Available at: --INVALID-LINK--
- Qaddoumi, M. G., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at: --INVALID-LINK--
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: --INVALID-LINK--
- National Institutes of Health (NIH). (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANACHE Database. Available at: --INVALID-LINK--
- JoVE. (2025). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments (JoVE). Available at: --INVALID-LINK--
- BenchChem. (2025). Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols. BenchChem. Available at: --INVALID-LINK--

- JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. *Journal of Visualized Experiments* (JoVE). Available at: --INVALID-LINK--
- International Journal of Pharmaceutical Sciences and Research. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTI-EPILEPTIC DRUGS. *IJPSR*. Available at: --INVALID-LINK--
- Karakuş, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. *PubMed Central (PMC)*. Available at: --INVALID-LINK--
- Ceylan, Ş., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. *MDPI*. Available at: --INVALID-LINK--
- MDPI. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. *MDPI*. Available at: --INVALID-LINK--
- Al-Ghorbani, M., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. *PubMed Central (PMC)*. Available at: --INVALID-LINK--
- Andes, D. R., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. *PubMed Central (PMC)*. Available at: --INVALID-LINK--
- Bhattacharya, S., et al. (2019). Evaluation of Anticonvulsant Activity and Toxicity Screening of Semicarbazones Derived from Quinazolinone Scaffold. *Ingenta Connect*. Available at: --INVALID-LINK--
- MDPI. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. *MDPI*. Available at: --INVALID-LINK--
- Baraban, S. C., et al. (2005). Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. *Company of Biologists Journals*. Available at: --INVALID-LINK--

- Al-Abdullah, E. S., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central (PMC). Available at: --INVALID-LINK--
- Wujec, M., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). MDPI. Available at: --INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of *< i>In vivo</i> and < i>In vitro</i> Approaches* | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. arjonline.org [arjonline.org]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]

- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 22. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Anticonvulsant Activity and Toxicity Screening of S...: Ingenta Connect [ingentacconnect.com]
- 26. 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents | Semantic Scholar [semanticscholar.org]
- 27. 2024.sci-hub.ru [2024.sci-hub.ru]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating the Anticonvulsant Activity of 1,3,4-Thiadiazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606845#anticonvulsant-activity-of-1-3-4-thiadiazole-compounds]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)